
1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the imidazole ring, along with the attached phenoxypropanoyl and tosyl groups . The exact structure would depend on the specific positions of these groups on the imidazole ring.Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions at both the carbon and nitrogen atoms of the imidazole ring . The phenoxy and tosyl groups could also potentially participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of the imidazole ring and the attached groups. For example, it might be expected to have moderate polarity due to the presence of the polar phenoxy and tosyl groups .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
- Synthesis and Properties: A study on a similar compound, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, showed that it can coordinate with Zn2+, resulting in strong fluorescence with a quantum yield of 0.64 and Stoke's shift of 142nm (Zheng Wen-yao, 2012).
Chemical Properties and Interactions
- Electron Density Influence: Another study explored how electron-rich/electron-withdrawing substituents on the imidazole ring influence its electron donor capacity. This has implications for the chemical reactivity of similar compounds (A. O. Eseola et al., 2012).
- Phenol–Imidazole Pro-Ligand Characteristics: A phenol–imidazole pro-ligand exhibited unique reversible oxidation characteristics, which could be relevant for understanding the redox behavior of similar imidazole derivatives (L. Bénisvy et al., 2003).
Applications in Organic Synthesis
- C-3 Arylation of Imidazoles: Direct C-3 arylation of imidazoles, such as the synthesis of imidazo[1,2-a]pyridines, highlights the utility of imidazole derivatives in complex organic syntheses (P. Y. Choy et al., 2015).
Corrosion Inhibition
- Inhibition in Acidic Environments: Novel imidazoline derivatives, closely related to the chemical structure , have shown effectiveness as corrosion inhibitors in acidic environments, suggesting potential applications in industrial settings (Lei Zhang et al., 2015).
- Structural Analysis in Molecular Salts: The structure of molecular salts assembled from noncovalent bonding involving imidazole highlights the versatility of imidazole derivatives in forming complex molecular architectures (Shouwen Jin et al., 2015).
Miscellaneous Applications
- Biological Activity: While avoiding specifics on drug use and side effects, it's worth noting that some imidazole derivatives demonstrate antibacterial properties, especially against anaerobic bacteria, indicating potential for medical research and applications (J. Dickens et al., 1991).
Zukünftige Richtungen
The study of imidazole derivatives is a very active area of research, with potential applications in fields like medicinal chemistry, materials science, and catalysis . This specific compound could potentially be of interest in these or other areas, depending on its specific properties and activities.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(2-phenoxypropanoyl)imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-14-8-10-17(11-9-14)27(24,25)21-13-12-20(19(21)23)18(22)15(2)26-16-6-4-3-5-7-16/h3-13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGYJSFBEBXOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2813395.png)
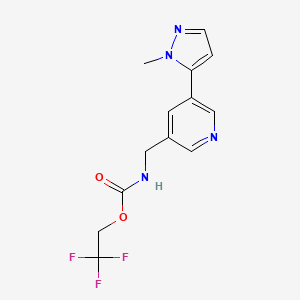
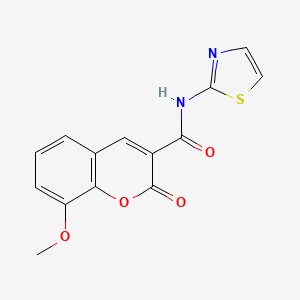

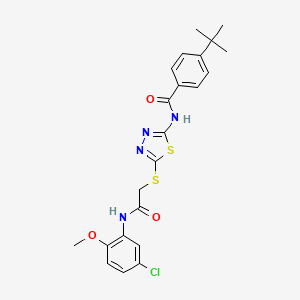
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)
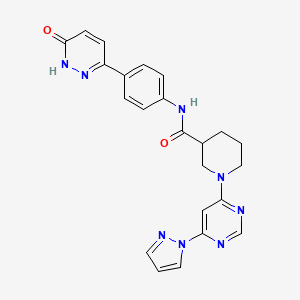
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2813406.png)
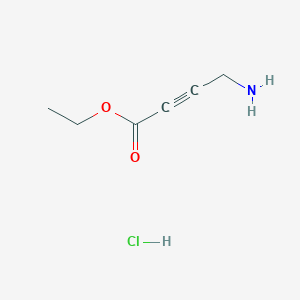
![3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2813412.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B2813414.png)
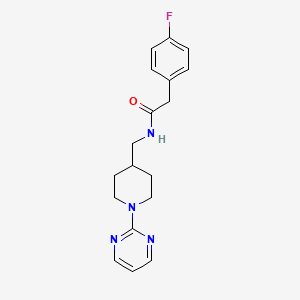
![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)